Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride
Overview
Description
Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C16H18ClNO4 and its molecular weight is 323.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Tetrahydroisoquinolinones
Research has detailed the synthesis of various tetrahydroisoquinolinones, incorporating fragments of pharmacological interest and pharmacophoric substituents. These compounds were obtained by transforming the carboxylic acid group of certain intermediates into cyclic aminomethyl groups (Kandinska, Kozekov, & Palamareva, 2006).
Coordination Compounds Synthesis
Coordination compounds of Cr(III), Ru(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) ions have been synthesized using a furan ligand derived from 5-hydroxymethylfuran-2-carbaldehyde and 1-aminoquinolin-2(1H)-one. These compounds were characterized using various spectroscopic techniques and showed cytotoxic activities against human cancer cell lines (Alturiqi, Alaghaz, Ammar, & Zayed, 2018).
Catalytic Transformation of Bio-Derived Furans
Water-soluble ruthenium catalysts have been used for the catalytic transformation of bio-derived furans into valuable ketoacids and diketones under moderate conditions. The transformation mechanisms and the structure–activity relationship of the catalysts were studied in detail (Gupta, Tyagi, Dwivedi, Mobin, & Singh, 2015).
Chemical Interactions and Pharmacological Properties
Synthesis of Quinoline-Furan Compounds
Compounds incorporating quinoline and furan structures have been synthesized and tested for anti-inflammatory and antibacterial activities. These compounds exhibited reduced gastrointestinal toxicity and lipid peroxidation, indicating potential for pharmacological applications (Alam et al., 2011).
Complex Synthesis and Pharmacological Studies
Synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives via ultrasound-promoted reaction has been achieved, showcasing moderate antibacterial activity. This illustrates the potential of such compounds in pharmaceutical contexts (Balaji, Rajesh, Ali, & Vijayakumar, 2013).
Metal Complexes and Antimicrobial Activity
Metal complexes have been synthesized using a novel ligand and tested for their antimicrobial activity. These compounds were analyzed using various techniques and showed promising activity against several strains of bacteria and fungi (Patel & Patel, 2017).
Properties
IUPAC Name |
methyl 2-(1,2,3,4-tetrahydroquinolin-8-yloxymethyl)furan-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4.ClH/c1-19-16(18)12-7-9-20-14(12)10-21-13-6-2-4-11-5-3-8-17-15(11)13;/h2,4,6-7,9,17H,3,5,8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZNFGAWSXCFNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)COC2=CC=CC3=C2NCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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